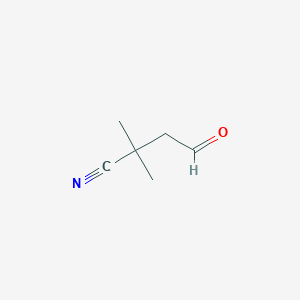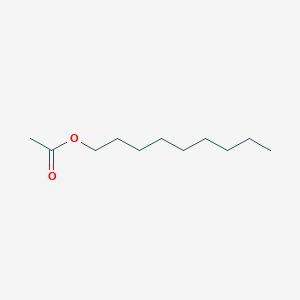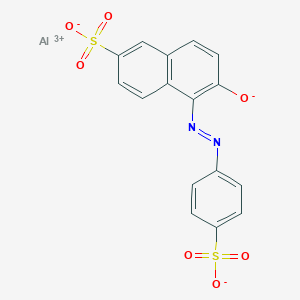
C.I. Pigment Yellow 104
描述
C.I. Pigment Yellow 104 is not directly mentioned in the provided papers; however, the papers discuss various inorganic yellow pigments that share similar applications and characteristics. These pigments are synthesized to be environmentally friendly and are composed of non-toxic elements, making them safe for human contact and suitable for various applications such as paints, inks, plastics, and ceramics .
Synthesis Analysis
The synthesis of these yellow pigments involves different methods such as the conventional solid-state reaction method and co-precipitation. For instance, Eu2+-doped calcium zirconates were synthesized using the solid-state reaction method, resulting in a brilliant yellow color with increasing Eu2+ content . Similarly, amorphous cerium tungstate pigments were prepared using a simple co-precipitation method, which also resulted in a brilliant yellow color . The synthesis process is crucial as it affects the pigment's color properties and ecological impact.
Molecular Structure Analysis
The molecular structure of these pigments is characterized by various techniques, including X-ray diffraction and UV-vis spectroscopy. The crystal structure of C.I. Pigment Yellow 12, for example, is described as existing in the bisketohydrazone form, which is structurally analogous to the hydrazone form adopted by monoazoacetoacetanilide pigments . The crystal and molecular structures of these pigments are significant as they influence the color properties and technical performance of the pigments .
Chemical Reactions Analysis
The papers do not provide detailed chemical reactions of the pigments; however, they mention that the pigments are chemically stable . The stability of these pigments is essential for their performance in various applications, ensuring that they do not degrade or react undesirably when exposed to different environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these pigments are characterized by their color properties, optical properties, and chemical stability. The pigments absorb visible and ultraviolet light efficiently, which contributes to their brilliant yellow color . The color properties, such as the yellowness and redness values, are quantified using colorimetric data . The pigments' stability and inertness are also highlighted, indicating their safety and ecological benefits .
科学研究应用
Crystal Structure and Molecular Form : The X-ray crystal structure of C.I. Pigment Yellow 12, which is structurally similar to Pigment Yellow 104, shows that the molecules exist in a bisketohydrazone form. This structure is analogous to the hydrazone form of monoazoacetoacetanilide pigments (Barrow et al., 2000).
Synergistic Effects and Crystal Forms : Research on synergistic pigments related to C.I. Pigment Yellow 12, 13, 14, 17, and 63 indicates that synergism can modify classic pigments, affecting their aggregation and dispersibility. X-ray powder diffraction and scanning electron microscopy were used to study this effect (Shenmin et al., 1992).
Genotoxicity : A study on azo pigments, including C.I. Pigment Yellow 104, reveals potential genotoxic hazards. These pigments are used extensively in inks, paints, and cosmetics. The study discusses the metabolism of these pigments and their interaction with DNA, highlighting the need for further investigation into their safety (Møller & Wallin, 2000).
DNA Damage Potential : C.I. Pigment Yellow 12, closely related to Pigment Yellow 104, was shown to induce DNA damage in rat hepatocytes, suggesting genotoxicity. This raises concerns about the safety of these pigments, necessitating further evaluation (Møller et al., 1998).
Properties Modification through Mixed Coupling : The properties of C.I. Pigment Yellow 12 were altered through mixed coupling with carboxy and sulfo derivatives of acetoacetanilide, affecting crystal state and particle size. This shows the potential for modifying pigment properties through chemical processes (Wang & Zhou, 1998).
Complex Modification for Improved Properties : Complex modification of Benzidine Yellow G (C.I. Pigment Yellow 12) through mixed coupling improved properties like flowability, wettability, and dispersibility. This suggests the potential for enhancing pigment properties for specific applications (Shirong & Chun-long, 1998).
安全和危害
属性
IUPAC Name |
aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVMXXUKCHQFS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9AlN2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | C.I. Pigment Yellow 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Aluminum, 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonic acid | |
CAS RN |
15790-07-5 | |
| Record name | C.I. Food Yellow 3 Aluminum Lake | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Yellow 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



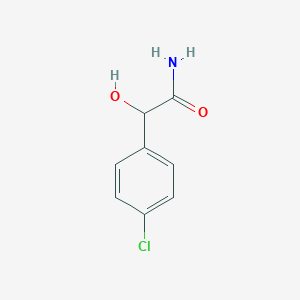
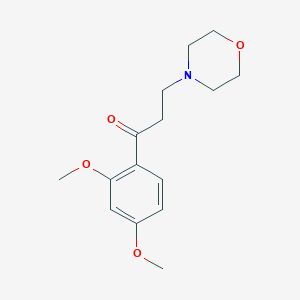
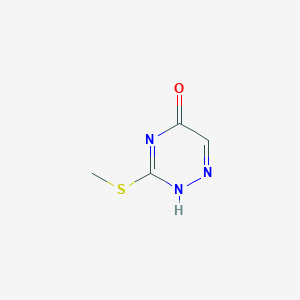
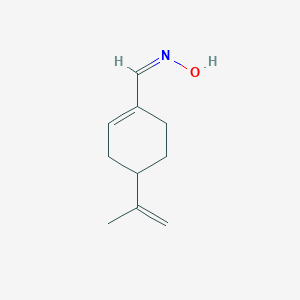
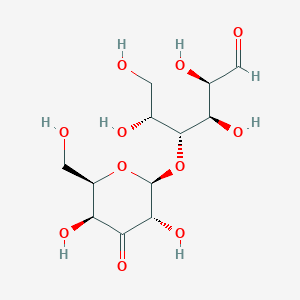
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
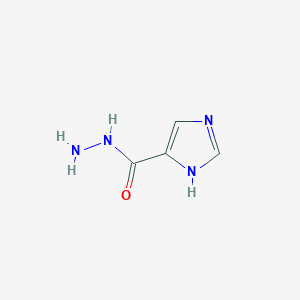
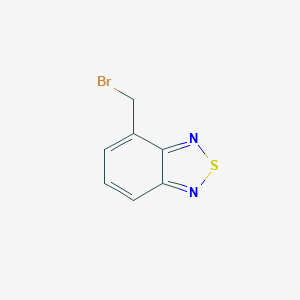
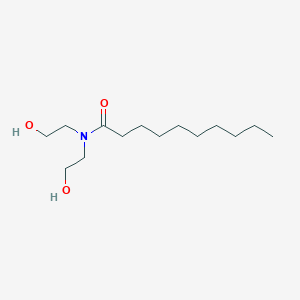
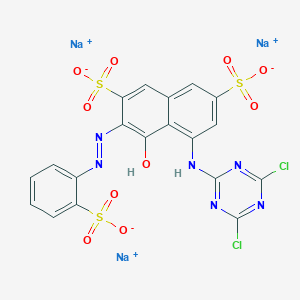
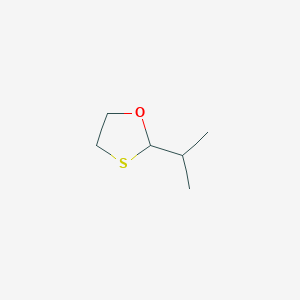
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)
